molecular formula C29H30O2 B13135873 2,2'-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran CAS No. 922705-10-0

2,2'-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran

Cat. No.: B13135873
CAS No.: 922705-10-0
M. Wt: 410.5 g/mol
InChI Key: KQCHDWMCCOFVSH-UHFFFAOYSA-N
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Description

2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran is an organic compound with the molecular formula C29H30O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two furan rings attached to the fluorene core.

Preparation Methods

The synthesis of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran typically involves organic synthesis techniques. One common method is the reaction of 9,9-dibutylfluorene with furan derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s ability to transport charge carriers (electrons and holes) is crucial for its function in devices like OLEDs and OFETs. The furan rings and fluorene core contribute to the compound’s electronic properties, enabling efficient charge transport and light emission .

Comparison with Similar Compounds

2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)difuran can be compared with other similar compounds, such as:

Properties

CAS No.

922705-10-0

Molecular Formula

C29H30O2

Molecular Weight

410.5 g/mol

IUPAC Name

2-[9,9-dibutyl-6-(furan-2-yl)fluoren-3-yl]furan

InChI

InChI=1S/C29H30O2/c1-3-5-15-29(16-6-4-2)25-13-11-21(27-9-7-17-30-27)19-23(25)24-20-22(12-14-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3

InChI Key

KQCHDWMCCOFVSH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=C(C=C(C=C2)C3=CC=CO3)C4=C1C=CC(=C4)C5=CC=CO5)CCCC

Origin of Product

United States

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